molecular formula C9H15N B8763504 Octahydro-2,5-methanopentalen-3a-amine

Octahydro-2,5-methanopentalen-3a-amine

Cat. No.: B8763504
M. Wt: 137.22 g/mol
InChI Key: NGGRFWRIBLQVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-2,5-methanopentalen-3a-amine is a bicyclic amine characterized by a fused pentalene ring system with methano-bridging. Its structure imparts unique steric and electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or specialty materials. The compound’s hydrochloride salt (CAS 929-73-7) is listed among cyclic amines in commercial catalogs, suggesting its utility as a synthetic intermediate or bioactive molecule .

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

tricyclo[3.3.1.03,7]nonan-3-amine

InChI

InChI=1S/C9H15N/c10-9-4-6-1-7(5-9)3-8(9)2-6/h6-8H,1-5,10H2

InChI Key

NGGRFWRIBLQVEP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC3(C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Cyclic Amines

Octahydro-2,5-methanopentalen-3a-amine belongs to a class of polycyclic amines. Key structural analogs include:

Compound Name CAS Number Key Features Applications/Notes
Cycloheptylamine 373-44-4 Monocyclic 7-membered ring amine Intermediate in polymer synthesis
Cycloheptanemethylamine 5452-35-7 Cycloheptane with methylamine substituent Surfactant precursor
This compound 929-73-7 (HCl salt) Bicyclic pentalene backbone with amine Potential pharmaceutical intermediate

Key Differences :

  • Unlike cycloheptanemethylamine, which has a single substituent, the methano-bridge in the target compound may influence its stereochemical behavior .

Functional Analogs: Bicyclic Fragrance Compounds

OTNE (CAS 54464-57-2) is a fragrance ingredient with a naphthalenyl backbone and ketone functional group. Regulatory assessments by IFRA restrict its use in cosmetics to ≤5.5% in leave-on products due to sensitization risks .

Comparison :

  • Functional Group: OTNE’s ketone group contrasts with the amine in this compound, leading to divergent reactivity (e.g., nucleophilic vs. electrophilic behavior).
  • Applications : OTNE is used in perfumery, whereas the target amine’s applications remain speculative but may include chiral synthesis or drug design .

Plant-Derived Polycyclic Compounds

Identified in plant extracts, this compound has a lactam structure (cyclic amide) and occurs in trace amounts (0.35% in The Scientific Temper study) .

Key Contrasts :

  • Functionality: The lactam group in quinolinone enables hydrogen bonding, unlike the primary amine group in the target compound .

Regulatory Considerations

OTNE’s IFRA standards exemplify rigorous safety evaluations for bicyclic compounds. Similar assessments for this compound would be necessary if used in consumer products .

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